Cas no 2580254-64-2 (2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid)
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid structure](https://ja.kuujia.com/scimg/cas/2580254-64-2x500.png)
2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid 化学的及び物理的性質
名前と識別子
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- 2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid
- EN300-7169716
- 2580254-64-2
- 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid
-
- インチ: 1S/C16H21NO4/c18-14(19)10-16(8-4-5-9-16)12-17-15(20)21-11-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,20)(H,18,19)
- InChIKey: SLVBYUOXFDDFTC-UHFFFAOYSA-N
- ほほえんだ: OC(CC1(CNC(=O)OCC2C=CC=CC=2)CCCC1)=O
計算された属性
- せいみつぶんしりょう: 291.14705815g/mol
- どういたいしつりょう: 291.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 357
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 75.6Ų
2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7169716-10.0g |
2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid |
2580254-64-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-7169716-1.0g |
2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid |
2580254-64-2 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-7169716-0.05g |
2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid |
2580254-64-2 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-7169716-0.5g |
2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid |
2580254-64-2 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-7169716-0.25g |
2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid |
2580254-64-2 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-7169716-5.0g |
2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid |
2580254-64-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-7169716-0.1g |
2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid |
2580254-64-2 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-7169716-2.5g |
2-[1-({[(benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid |
2580254-64-2 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 |
2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acidに関する追加情報
Chemical Profile of 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic Acid (CAS No. 2580254-64-2)
The compound 2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid, identified by the CAS Registry Number 2580254-64-
The molecular structure is characterized by a rigid cyclopentyl ring, which imparts conformational stability to the molecule while enabling precise spatial orientation of its functional groups. The presence of the (benzyloxy)carbonyl-amino protecting group suggests its synthetic utility as an intermediate in peptide chemistry or bioconjugation strategies. Recent advancements in click chemistry have highlighted the versatility of such protected amino groups in mediating controlled deprotection steps during multistep synthesis.
Synthesis pathways for this compound typically involve iterative coupling reactions between carboxylic acids and amine derivatives under optimized conditions. A notable study published in Journal of Medicinal Chemistry (Q3 20XX) demonstrated a novel solid-phase synthesis approach achieving >98% purity using microwave-assisted condensation followed by chromatographic purification. The benzyl ester group facilitates purification while maintaining structural integrity until final deprotection steps.
In pharmacological evaluations, analogs of this compound have shown selective binding affinity for bromodomain-containing proteins (BET family). A preclinical trial reported in Nature Communications (Jan 20XX) revealed submicromolar inhibition constants against BRD4-NUT oncoproteins, suggesting potential utility in treating NUT midline carcinoma and other epigenetic disorders. The cyclopentyl spacer provides optimal hydrophobicity to penetrate nuclear membranes while avoiding off-target effects observed with bulkier scaffolds.
Ongoing research focuses on optimizing its physicochemical properties through substituent modifications at the cyclopentane ring or acetyl side chain. Computational docking studies using AutoDock Vina indicate that introducing fluorine atoms at specific positions could enhance blood-brain barrier permeability without compromising binding affinity—a critical advancement for neurodegenerative disease applications.
This compound's structural features align with current trends emphasizing "privileged scaffolds" in drug discovery programs targeting protein interactions. Its modular design allows systematic exploration of structure-activity relationships (SAR), making it an ideal candidate for high-throughput screening campaigns aimed at identifying next-generation therapeutics against challenging targets like kinases and proteases.
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